1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
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Overview
Description
2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol is a complex organic compound known for its significant biological activities. This compound is structurally characterized by a cyclohexene ring substituted with a methyl and a prop-1-en-2-yl group, and a benzene ring substituted with a pentyl group and two hydroxyl groups. It has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of 2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol involves several steps. One common synthetic route includes the epoxide ring opening reaction. For instance, the compound can be synthesized by reacting an epoxide intermediate with a suitable nucleophile under controlled conditions. The reaction typically requires a solvent such as dichloromethane or methanol and may involve purification steps like column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology and medicine, it has shown promise in the treatment of neurodegenerative diseases, particularly Parkinson’s disease. Studies have demonstrated its ability to alleviate symptoms and improve motor function in animal models of Parkinson’s disease .
Additionally, this compound has potential applications in the pharmaceutical industry as a lead compound for developing new drugs. Its unique structure and biological activity make it a valuable target for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. In the context of Parkinson’s disease, it has been shown to exert its effects by modulating the dopaminergic system. The compound interacts with dopamine receptors and enhances dopamine signaling, which helps alleviate the motor symptoms associated with the disease .
Furthermore, it may also have antioxidant properties, protecting neurons from oxidative stress and preventing further neurodegeneration. The exact molecular targets and pathways involved are still under investigation, but these preliminary findings highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol can be compared with other similar compounds, such as:
Prottremin: A compound with a similar cyclohexene structure and known for its antiparkinsonian activity.
Aristolochene: Another compound with a similar cyclohexene ring structure but different substituents.
Shyobunone: A compound with a similar cyclohexene ring and isopropyl group but different overall structure.
The uniqueness of 2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol lies in its specific substitution pattern and its potent biological activity, particularly in the context of neurodegenerative diseases.
Properties
IUPAC Name |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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